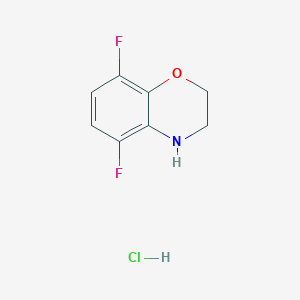![molecular formula C26H25N3O5S2 B3007398 Ethyl 2-[4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoylcarbamothioylamino]-4,5-dimethylthiophene-3-carboxylate CAS No. 325743-71-3](/img/structure/B3007398.png)
Ethyl 2-[4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoylcarbamothioylamino]-4,5-dimethylthiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound appears to be a complex organic molecule with potential biological activity. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and their properties, which can be used to infer some aspects of the compound of interest.
Synthesis Analysis
The synthesis of related compounds, such as those described in the papers, often involves multi-step organic reactions, starting with readily available substrates. For instance, the synthesis of ethyl 4-substituted 2-cyano-1,2-dihydroquinoline-1-carboxylates involves irradiation in ethanol, leading to cycloprop[b]indoles, as mentioned in the first paper . Similarly, the synthesis of 2-[2'-(dimethylamino)ethyl]-1,2-dihydro-3H-dibenz[de,h]isoquinoline-1,3-diones includes the use of diazonium salts as key intermediates . These methods suggest that the synthesis of the compound may also involve advanced organic synthesis techniques, possibly including the formation of diazonium salts and subsequent reactions to introduce the thiophene and carbamothioylamino groups.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques, including NMR spectroscopy . Theoretical studies, such as Density Functional Theory (DFT), have been employed to predict the molecular structure and properties of similar molecules . These studies can provide insights into the electronic structure, conformation, and stereochemistry of the compound .
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been explored in the context of their potential as antitumor agents . The presence of substituents on the isoquinoline moiety can significantly influence the compound's reactivity and biological activity. The compound , with its complex structure, is likely to exhibit a range of chemical behaviors, including interactions with biological macromolecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied using spectroscopic methods and quantum chemical calculations . These studies provide information on thermodynamic parameters, vibrational modes, and electronic transitions. For the compound , similar analyses would likely reveal its stability, solubility, and potential for intermolecular interactions, such as hydrogen bonding, which could be critical for its biological activity.
科学的研究の応用
Organic Chemistry Reactions
Research in organic chemistry has explored reactions involving similar compounds, focusing on their interactions with nitrogen-centered nucleophiles. These reactions involve the opening of the pyrrole ring, leading to the formation of various complex molecules. Such studies are foundational for understanding the reactivity and potential applications of these compounds in synthesizing more complex molecules (Surikova et al., 2008).
Photoelectric Conversion in Solar Cells
Investigations into the photoelectric properties of carboxylated cyanine dyes, which share structural similarities with the compound , have shown that these dyes can significantly improve the photoelectric conversion efficiency of dye-sensitized solar cells. This research suggests potential applications in enhancing solar cell efficiency through novel dye sensitization methods (Wu et al., 2009).
Synthesis of Complex Molecules
The synthesis of complex molecules for potential pharmaceutical applications is another area of research. For instance, studies on the synthesis of isoquinoline rings highlight innovative approaches to creating functionalized molecules, which could have implications for drug discovery and development (Barr et al., 1983). Another study focused on the synthesis of tetrahydroquinoline derivatives, showcasing methods to create molecules that could have various pharmaceutical applications (Bombarda et al., 1992).
特性
IUPAC Name |
ethyl 2-[4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoylcarbamothioylamino]-4,5-dimethylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O5S2/c1-4-34-25(33)20-14(2)15(3)36-22(20)28-26(35)27-19(30)12-7-13-29-23(31)17-10-5-8-16-9-6-11-18(21(16)17)24(29)32/h5-6,8-11H,4,7,12-13H2,1-3H3,(H2,27,28,30,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMOHZKLODCBTAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=S)NC(=O)CCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

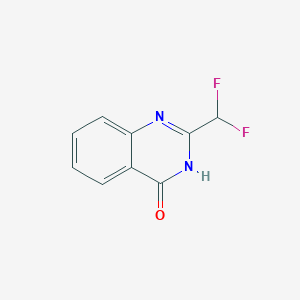
![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(3-fluorophenyl)methanone](/img/structure/B3007318.png)
![3,5-dimethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B3007319.png)
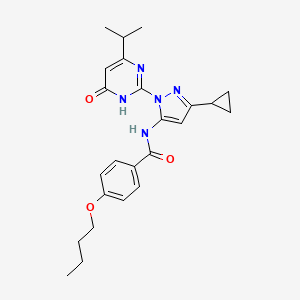
![[3-(3,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B3007322.png)
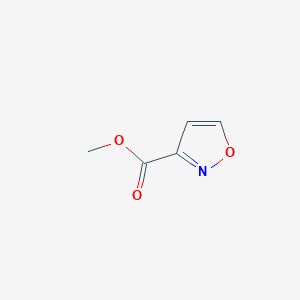
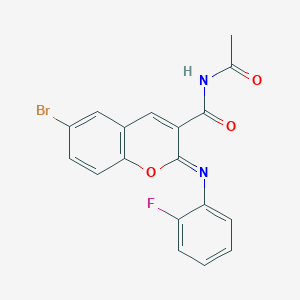

![8-(3-(allyloxy)phenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3007329.png)
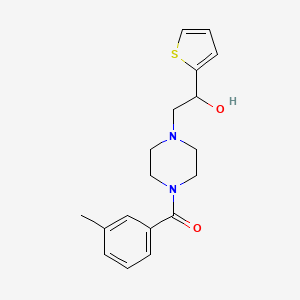
![[2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 4-formylbenzoate](/img/structure/B3007333.png)
![N-(4-bromo-2-fluorophenyl)-2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3007334.png)
![7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-isopentylquinazoline-2,4(1H,3H)-dione](/img/structure/B3007336.png)
